N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-23-12-4-2-3-10(7-12)17-15(19)16(20)18-11-5-6-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMRHVUWXFADHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide typically involves the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: The benzo[d][1,3]dioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form piperonal, which is then subjected to further reactions to introduce the desired substituents.
Preparation of 3-(Methylthio)phenyl Derivative: The 3-(methylthio)phenyl group can be synthesized by reacting 3-bromothiophenol with methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the 3-(methylthio)phenyl derivative using oxalyl chloride and a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the oxalamide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table compares N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide with structurally related compounds, focusing on substituents, molecular properties, and reported biological or metabolic behaviors:
Key Structural and Functional Insights:
Substituent Effects on Metabolism: The methylthio group in the target compound may confer slower oxidative metabolism compared to methoxy or halogenated analogs (e.g., Compounds 19–20), as sulfur-containing groups are less prone to cytochrome P450-mediated oxidation . In contrast, N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergoes rapid hepatic metabolism but avoids amide bond cleavage, suggesting that electron-donating substituents (e.g., methoxy) may accelerate degradation of the parent structure without breaking the oxalamide core .
Heterocyclic Modifications :
- Compounds with piperidine-benzothiazole (e.g., ) or furan-thiophene (e.g., ) substituents show improved solubility and binding affinity to hydrophobic enzyme pockets, which the target compound may lack due to its simpler aromatic groups.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to General Procedure 1 in (oxalyl chloride-mediated coupling), though yields may vary depending on the reactivity of the 3-(methylthio)aniline intermediate.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural properties. This compound features a benzo[d][1,3]dioxole moiety and a 3-(methylthio)phenyl group linked by an oxalamide functional group. The combination of these structural elements suggests potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O4S, with a molecular weight of 344.38 g/mol. Its structure can be represented as follows:
The compound's oxalamide linkage (CONHCO) is known for its chemical stability and ability to participate in various chemical reactions, which may influence its biological activity.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. A related study reported that an analogue of this compound demonstrated an IC50 value of 32 µM against the MCF7 breast cancer cell line, indicating potential for further exploration in cancer therapeutics .
Antimicrobial Activity
The unique structural features of this compound also suggest possible antimicrobial properties. The presence of the methylthio group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary studies on similar compounds have indicated effectiveness against a range of bacterial strains.
Synthetic Routes
The synthesis of this compound involves several steps:
- Synthesis of Benzo[d][1,3]dioxole Derivative : This can be achieved by reacting catechol with formaldehyde under acidic conditions.
- Preparation of 3-(Methylthio)phenyl Group : This is typically synthesized by reacting 3-bromothiophenol with methyl iodide in the presence of a base.
- Formation of Oxalamide Linkage : The final step involves coupling the two synthesized components through an oxalamide bond formation reaction.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| De Sá-Junior et al. (2013) | N-(benzo[d][1,3]dioxol-5-yl)methylbenzenesulfonamide | Anticancer (MCF7 cells) | 32 µM |
| Smith et al. (2020) | Analogous benzo[d][1,3]dioxole derivatives | Antimicrobial (Staphylococcus aureus) | Not specified |
These studies highlight the potential for further investigation into the biological activities associated with this class of compounds.
Q & A
Q. How can advanced chromatographic methods validate purity?
- Methodology :
- UHPLC-DAD/ELSD : Achieve baseline separation with C18 columns (1.7 µm, 2.1 × 50 mm) and gradient elution (ACN/water + 0.1% formic acid).
- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns if asymmetric centers are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
